6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-Amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of fused pyrimidine derivatives. Pyrimidine derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. The compound is structurally related to other pyrimidine derivatives that have been studied for their potential as bioactive agents and their ability to undergo various chemical reactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction pathways. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present on the amino acid derivatives used in the reaction . Although the specific synthesis of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is not detailed in the provided abstracts, similar synthetic methods could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring with partial double-bond character in the C—C and C—N bonds. The presence of substituents such as chlorine atoms and methyl groups can influence the distribution and orientation of these groups within the molecule, as observed in the isomorphous pyrimidines studied by X-ray methods . The molecular structure is stabilized by van der Waals forces and a system of hydrogen bonds, which are crucial for the compound's stability and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is influenced by their molecular structure, including the presence of electron-withdrawing or electron-donating groups. For example, the reactivity, vibrational spectral analysis, and molecular dynamics of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione have been investigated, revealing potential sites for electrophilic attack and insights into the local reactivity properties of the molecule . These findings can be extrapolated to understand the reactivity of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, as both compounds share the pyrimidine-2,4(1H,3H)-dione core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and substituents. The vibrational wavenumbers obtained from FT-IR and FT-Raman spectra, along with DFT quantum chemical calculations, provide valuable information about the bond strengths and the distribution of electron density within the molecule . Additionally, the molecular electrostatic potential, hyperpolarizability, and non-covalent interactions contribute to the understanding of the physical properties of these compounds. The degradation properties, such as autoxidation and hydrolysis, can be assessed by calculating bond dissociation energies and radial distribution functions, which are important for predicting the stability and shelf-life of the compound .
Scientific Research Applications
Facilitating Construction of Substituted Pyrimidines
6-Amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione and related compounds have been used in synthesizing diverse pyrimidine derivatives. These compounds serve as key intermediates in forming pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which have potential applications in various chemical and pharmaceutical fields (Hamama et al., 2012).
Efficient Synthesis of Pyrimidine Derivatives
The compound is instrumental in the synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, which are synthesized through efficient processes. These processes are significant for developing novel chemical entities with potential applications in drug development and other areas (Bazgir et al., 2008).
Role in Pyrrolopyrimidines Synthesis
The compound contributes to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, offering insights into the behavior of highly π-electron-rich pyrrole rings. This understanding is crucial for designing molecules with specific electronic and structural characteristics (Tsupak et al., 2003).
Green Chemistry Applications
Its use in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines highlights the compound's role in promoting environmentally friendly chemical processes. This aligns with the increasing emphasis on sustainable practices in chemical research (Ahadi et al., 2014).
Nonlinear Optical and Drug Discovery Applications
Novel pyrimidine-based bis-uracil derivatives synthesized using this compound have been evaluated for their potential in optical, nonlinear optical, and drug discovery applications. This expands the scope of the compound's use into advanced material science and pharmacology (Mohan et al., 2020).
Contribution to Antimicrobial Research
The compound's derivatives have shown antimicrobial properties, providing a basis for developing new treatments for infections. This is particularly relevant in the context of growing antibiotic resistance (Sharma et al., 2011).
properties
IUPAC Name |
6-amino-1-[(2-chlorophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPYCQCAMMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364124 |
Source
|
Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
638136-51-3 |
Source
|
Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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